

Crystal Structure Analysis of 5-(2-methoxyphenyl)nicotinaldehyde: A Comparative Methodological Guide

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Compound of Interest

Compound Name:	5-(2-Methoxyphenyl)nicotinaldehyde
CAS No.:	887973-58-2
Cat. No.:	B1629675

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Executive Summary

The structural elucidation of biaryl pyridine derivatives, such as **5-(2-methoxyphenyl)nicotinaldehyde**, is a critical step in structure-activity relationship (SAR) studies for kinase inhibitors and heterocyclic pharmacophores. Unlike planar para-substituted analogs, the ortho-methoxy substituent in this compound introduces significant steric strain, forcing a twisted biaryl conformation that profoundly influences solubility, bioavailability, and solid-state packing.

This guide compares the three primary methodologies for defining this structure: Single Crystal X-Ray Diffraction (SC-XRD), Powder X-Ray Diffraction (PXRD), and Density Functional Theory (DFT).^[1] While SC-XRD remains the gold standard for absolute configuration, this guide evaluates where alternative high-throughput methods can be effectively deployed in a drug discovery workflow.

Part 1: Comparative Analysis of Structural Determination Methods

For a researcher isolating **5-(2-methoxyphenyl)nicotinaldehyde** (synthesized via Suzuki-Miyaura coupling), choosing the right analytical tool is dictated by the stage of development.

Methodological Performance Matrix

Feature	Method A: Single Crystal XRD (SC-XRD)	Method B: Powder XRD (PXRD)	Method C: DFT (Computational)
Primary Output	Absolute 3D atomic coordinates & packing	Bulk phase fingerprint & crystallinity	Theoretical low-energy conformers
Resolution	Atomic (< 0.8 Å)	Lattice parameters (Phase ID)	Electronic (Orbital/Energy)
Sample Req.	High-quality single crystal (0.1–0.3 mm)	Polycrystalline powder (~10–50 mg)	None (In silico)
Torsion Accuracy	High (Experimental truth)	Low (Requires Rietveld refinement)	High (Gas phase only)
Throughput	Low (1–2 days/sample)	High (mins/sample)	High (Parallel computing)
Best For	De novo structure solution	Polymorph screening	Pre-synthesis prediction

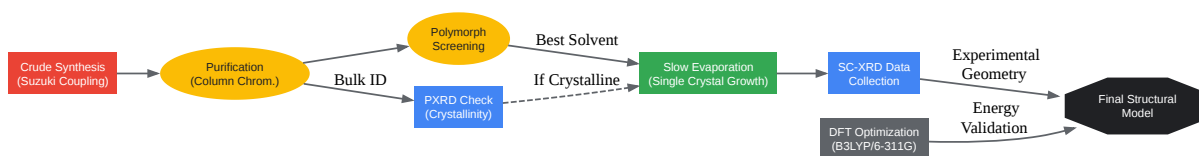
Critical Insight: The "Ortho-Effect" Blind Spot

- The Challenge: The 2-methoxy group creates steric repulsion with the pyridine ring protons (H4/H6).
- SC-XRD Performance: Uniquely capable of resolving the exact dihedral angle () between the pyridine and phenyl rings in the solid state, which often deviates from the gas-phase minimum due to crystal packing forces (stacking).

- DFT Limitation: DFT often predicts a minimized gas-phase angle that ignores intermolecular hydrogen bonds (e.g., C-H...O=C) present in the crystal lattice.

Part 2: Structural Characterization Workflow

The following diagram outlines the integrated workflow for validating the structure of **5-(2-methoxyphenyl)nicotinaldehyde**, moving from raw synthesis to validated structural model.



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Figure 1: Integrated structural elucidation workflow. Red/Yellow nodes indicate preparation; Blue/Green nodes indicate experimental analysis; Grey indicates computational validation.

Part 3: Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for nicotinaldehyde derivatives.

Protocol A: Single Crystal Growth (Vapor Diffusion)

Target: Obtaining block-like crystals suitable for SC-XRD. Rationale: Nicotinaldehydes are often moderately soluble in alcohols but insoluble in non-polar alkanes. Vapor diffusion provides a gentle concentration gradient, minimizing defects.

- Dissolution: Dissolve 20 mg of pure **5-(2-methoxyphenyl)nicotinaldehyde** in 2 mL of Ethanol (EtOH) or Acetonitrile (MeCN) in a small inner vial. Ensure the solution is clear (filter through 0.45 μm PTFE if necessary).

- Diffusion Chamber: Place the open inner vial inside a larger jar containing 10 mL of n-Hexane or Diethyl Ether (precipitant).
- Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
- Observation: Inspect after 48–72 hours. The ortho-methoxy group often disrupts planar packing, leading to slower nucleation compared to para-isomers.

Protocol B: SC-XRD Data Collection & Refinement

Standard: Mo-K α or Cu-K α radiation at 100 K (Cryogenic cooling is mandatory to reduce thermal ellipsoids of the rotating methoxy group).

- Mounting: Select a crystal (mm) and mount on a MiTeGen loop using Paratone oil.
- Collection Strategy: Collect a full sphere of data (for Mo). High redundancy (>4) is required to resolve the electron density of the aldehyde proton.
- Refinement (SHELXL):
 - Locate the aldehyde hydrogen (CHO) in the difference Fourier map. Do not place it geometrically if possible; its position confirms the presence of intramolecular C-H...O or C-H...N hydrogen bonds.
 - Disorder Check: The methoxy group may exhibit rotational disorder. If ellipsoids are elongated, model over two positions with split occupancy.

Protocol C: Computational Validation (DFT)

Purpose: To verify if the crystal conformation is a local energy minimum or a packing artifact.

- Input: Use the CIF coordinates from SC-XRD as the starting geometry.
- Level of Theory: B3LYP functional with 6-311++G(d,p) basis set.[\[1\]](#)

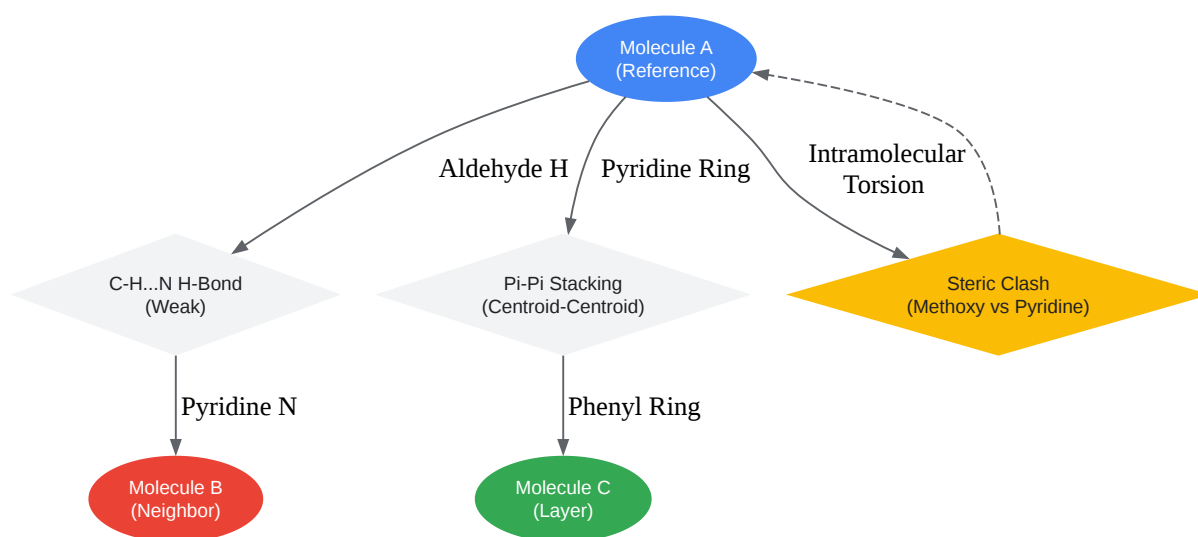
- Comparison: Calculate the Root Mean Square Deviation (RMSD) between the experimental (solid-state) and optimized (gas-phase) structures. A high RMSD ($>0.5 \text{ \AA}$) in the biaryl torsion angle indicates strong crystal packing forces (e.g., stacking).

Part 4: Structural Interaction Analysis

The crystal structure of **5-(2-methoxyphenyl)nicotinaldehyde** is governed by a competition between steric repulsion and weak hydrogen bonding.

Key Interaction Pathway

The following diagram illustrates the specific intermolecular forces that stabilize the crystal lattice.



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Figure 2: Interaction map highlighting the steric "twist" and stabilizing intermolecular forces.

Interpretation of Results

- Biaryl Torsion: Expect a dihedral angle of 35°–55°. The 2-methoxy group prevents coplanarity. If the angle is < 20°, re-evaluate the refinement for disorder or incorrect space group assignment.
- Aldehyde Orientation: The carbonyl oxygen typically orients syn to the C4-H of the pyridine ring to maximize weak electrostatic interactions, unless engaged in a strong intermolecular motif.
- Packing Motif: Look for "dimer-like" pairing driven by Centrosymmetric motifs involving C-H...N interactions, common in nicotinaldehyde derivatives [1, 2].

References

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 - Source:
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 - Study context: Fundamental differences between Single Crystal and Powder XRD for organic molecular structure determination.[2]
 - Source:
- Crystal Engineering of Pyridine Carbaldehydes
 - Study context: Analysis of weak hydrogen bonding (C-H...O and C-H...N)
 - Source:
- Suzuki Coupling of 5-Bromo-3-Pyridinecarboxaldehyde
 - Study context: The specific synthetic route used to generate the **5-(2-methoxyphenyl)nicotinaldehyde** scaffold.

- Source:

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Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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